molecular formula C11H18ClNO B145598 p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride CAS No. 3398-68-3

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

Cat. No. B145598
CAS RN: 3398-68-3
M. Wt: 215.72 g/mol
InChI Key: IQZVXWOBOYTPER-UHFFFAOYSA-N
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Description

P-Methoxy-N,alpha-dimethylphenethylamine is an antinociception . It evokes stereotypic behavior related to dopaminergic activation . It is an illegal psychedelic drug that can cause intoxication and fatalities if ingested .


Molecular Structure Analysis

The molecular formula of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is C11H18ClNO . The molecular weight is 215.72 g/mol . The IUPAC name is 1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride .


Physical And Chemical Properties Analysis

The melting point of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is 174 °C . It has a flash point of 9℃ . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C . It appears as a crystalline solid .

Scientific Research Applications

Doping Control Analysis

Methoxyphenamine, closely related to p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride, was historically used as a bronchodilator but is now prohibited in sports by the World Anti-Doping Agency (WADA). Research developed a liquid chromatography-atmospheric pressure chemical ionisation-tandem mass spectrometry method for doping control. This method enables the detection of the prohibited compound and its degradation products in sports drug testing samples (Thevis et al., 2008).

Pharmacokinetics and Urinary pH Influence

A study on the disposition of methoxyphenamine and its metabolites in humans revealed that renal clearance and plasma half-life of methoxyphenamine significantly change with urine pH. This research helps understand the pharmacokinetics of methoxyphenamine, a compound similar to p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride (Roy et al., 1987).

Neuroendocrine Effects

5-methoxy-N,N-dimethyltryptamine, structurally related to p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride, was investigated for its effects on neuroendocrine markers. The study observed significant changes in inflammatory markers and improved affect and non-judgment in volunteers following inhalation of vaporized synthetic 5-methoxy-N,N-dimethyltryptamine (Uthaug et al., 2019).

Binding Characteristics in Neuropharmacology

Research into the binding interactions of indolealkylamines, with structures akin to p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride, with rat brain cortical 5-HT2 receptors provided insights into the structural requirements for binding at these sites. These findings have implications for understanding the mechanism of action of compounds like p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride in the central nervous system (Lyon et al., 1988).

Safety And Hazards

P-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is an illegal psychedelic drug that can cause intoxication and fatalities if ingested . It is a controlled substance .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZVXWOBOYTPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22331-70-0 (Parent)
Record name 4-Methoxymethamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00955561
Record name 4-Methoxymethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

CAS RN

3398-68-3
Record name 4-Methoxymethamphetamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3398-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxymethamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxymethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxy-N,α-dimethylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name methyl-MA hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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